molecular formula C18H18ClN7O3 B2823129 ethyl 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate CAS No. 923515-56-4

ethyl 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate

Cat. No.: B2823129
CAS No.: 923515-56-4
M. Wt: 415.84
InChI Key: ITKMNWKCZGXRQR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazolo[4,5-d]pyrimidine core, which is a fused heterocyclic system containing both triazole and pyrimidine rings. The presence of a 4-chlorophenyl group and a piperazine moiety further enhances its chemical diversity and potential biological activity.

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives can interact with a variety of enzymes, proteins, and other biomolecules . For example, some pyrimidine derivatives have been found to be potent calcium channel blockers .

Cellular Effects

It is known that pyrimidine derivatives can have a significant impact on cell function . They can influence cell signaling pathways, gene expression, and cellular metabolism . For example, some pyrimidine derivatives have been found to inhibit the growth of certain cancer cell lines .

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level through a variety of mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of pyrimidine derivatives can change over time . This can include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that the effects of pyrimidine derivatives can vary with different dosages . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known that pyrimidine derivatives can interact with a variety of enzymes or cofactors . This can also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that pyrimidine derivatives can interact with a variety of transporters or binding proteins . This can also include any effects on its localization or accumulation .

Subcellular Localization

It is known that pyrimidine derivatives can be directed to specific compartments or organelles . This can include any targeting signals or post-translational modifications .

Preparation Methods

The synthesis of ethyl 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 4-chlorophenylhydrazine and ethyl acetoacetate under acidic or basic conditions.

    Introduction of the piperazine moiety: The triazolopyrimidine intermediate is then reacted with piperazine in the presence of a suitable catalyst to form the desired product.

    Esterification: The final step involves the esterification of the intermediate with ethyl chloroformate to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Ethyl 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.

    1,2,4-Triazole derivatives: These compounds also contain a triazole ring and are known for their diverse biological activities.

    Pyrimidine derivatives: Compounds with a pyrimidine core are widely studied for their therapeutic potential and chemical reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological applications.

Properties

IUPAC Name

ethyl 2-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN7O3/c1-2-29-18(28)17(27)25-9-7-24(8-10-25)15-14-16(21-11-20-15)26(23-22-14)13-5-3-12(19)4-6-13/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKMNWKCZGXRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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